molecular formula C18H20N4OS B2436417 2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448070-48-1

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2436417
CAS No.: 1448070-48-1
M. Wt: 340.45
InChI Key: MJBWDGPUVAKHCA-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds related to "2-(1H-indol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide" involves reactions that yield heterocyclic compounds with potential biological activities. Ismailova et al. (2014) synthesized a title compound featuring a benzylsulfanyl thiadiazole and a piperidine ring, highlighting the structural configurations and interactions within the crystal structure, which could be relevant for understanding the properties of similar compounds (Ismailova, Okmanov, Ziyaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Antimicrobial and Antitumor Applications

  • Mokhtari and Pourabdollah (2013) conducted a study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, demonstrating their antimicrobial activities against pathogenic bacteria and Candida species. This research provides insights into the compound's potential as an antimicrobial agent (Mokhtari & Pourabdollah, 2013).

  • Albratty, El-Sharkawy, and Alam (2017) explored the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including 2-cyano-N-(thiazol-2-yl) acetamide compounds. Their research highlighted the inhibitory effects on various cell lines, indicating the potential use of these compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

Design and Optimization for Drug Development

  • Shibuya et al. (2018) identified a related compound as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1, providing insights into molecular design strategies to enhance solubility and oral absorption, which are crucial aspects of drug development (Shibuya et al., 2018).

Antioxidant and Antimicrobial Agents

  • Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, showcasing their antimicrobial and antioxidant properties. This study suggests the potential use of similar compounds in treating microbial infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).

Properties

IUPAC Name

2-indol-1-yl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-17(13-22-9-5-14-3-1-2-4-16(14)22)20-15-6-10-21(11-7-15)18-19-8-12-24-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBWDGPUVAKHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.